(R)-2-Methylpiperidine
Overview
Description
(R)-2-Methylpiperidine is a chiral compound that has been the subject of various synthetic studies due to its relevance in medicinal chemistry and as a building block for more complex molecules. The compound has been synthesized in enantiopure form, which is important for its biological activity .
Synthesis Analysis
The synthesis of enantiopure (R)-2-Methylpiperidine has been achieved through several methods. One approach involves the resolution of (±)-2-methylpiperidine using tartaric acid, followed by conversion to (R)-N-Boc-2-methylpiperidine with an enantiomeric excess of over 98% . Another method reported is the Rh-catalyzed cyclohydrocarbonylation, which is a part of the synthesis of 3-hydroxypiperidine derivatives . Additionally, enantioselective syntheses have been reported starting from chiral synthons, employing strategies like regioselective aziridine ring opening .
Molecular Structure Analysis
The molecular structure of (R)-2-Methylpiperidine has been determined by X-ray crystallography and anomalous dispersion methods. These studies have confirmed the absolute structure of the compound and have shown that systematic errors can be minimized to determine the absolute structure parameters accurately .
Chemical Reactions Analysis
(R)-2-Methylpiperidine can undergo various chemical reactions due to its reactive piperidine ring. For instance, it can be involved in hydrodenitrogenation (HDN) reactions, where the presence of methyl groups has been shown to hinder the adsorption leading to the elimination of β hydrogen atoms . Moreover, it can be used to synthesize spiropiperidine derivatives through rhodium(III)-catalyzed intramolecular ArC-H activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-Methylpiperidine are influenced by its chiral nature and the presence of the methyl group. The compound's reactivity in various chemical reactions, such as HDN, is affected by the steric hindrance provided by the methyl group . The enantiopure form of the compound is crucial for its biological activity, which is why methods to assess the optical purity, such as NMR protocols, have been developed .
Scientific Research Applications
Carbamates in Aqueous Solutions
(Mcgregor et al., 2018) explored the formation of carbamates in aqueous solutions containing 2-methylpiperidine and CO2. They used NMR spectroscopy to show that 2-methylpiperidine-N-carboxylate is stable in aqueous solutions. This study aids in understanding carbamate formation, important in various industrial and pharmaceutical applications.
Preparation of Chiral Enantiomers
(Doller, Davies, & Chackalamannil, 1997) described a method for preparing chiral enantiomers of (R)- and (S)-N-BOC-2-methylpiperidines. These enantiomers, with high optical purity, are crucial in synthesizing specific pharmaceutical agents.
Role in Hydrodenitrogenation
(Egorova, Zhao, Kukula, & Prins, 2002) studied the role of 2-methylpiperidine in the hydrodenitrogenation (HDN) of certain compounds. HDN is a crucial process in refining fuels and reducing nitrogen oxide emissions.
Optical Activity in Cyclic Amines
(Craft, Lemler, & Vaccaro, 2021) investigated the optical activity of (S)-2-methylpiperidine. This study provides insights into chiroptical properties, significant in pharmaceutical and stereochemical research.
Enantioselective Hydrolase
(Fukawa, Mizuno, Kawade, Mitsukura, & Yoshida, 2021) found a hydrolase in Arthrobacter sp. K5 that exhibits high (S)-selectivity towards 2-methylpiperidine. This discovery opens avenues for efficient preparation of chiral 2-methylpiperidine in pharmaceuticals.
Complexation with Rhodium
(Sadlej & Jaźwiński, 2021) explored the complexation of 2-methylpiperidine with rhodium(II) tetracarboxylates. Such complexes are of interest in catalysis and material science.
Absorption of CO2
(Coulier, Lowe, Tremaine, Coxam, & Ballerat-Busserolles, 2016) studied the absorption of CO2 in aqueous solutions of 2-methylpiperidine, relevant in carbon capture technologies.
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it poses to health and the environment.
Future Directions
This involves understanding the current state of research on the compound and the potential future directions. This could include potential applications, areas needing further research, and the compound’s role in advancing science or technology.
properties
IUPAC Name |
(2R)-2-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUEBIEOFQMSS-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348446 | |
Record name | (R)-2-Methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylpiperidine | |
CAS RN |
1722-95-8 | |
Record name | (R)-2-Methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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